6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene
Description
6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8,10,12-tetraene is a nitrogen-rich tricyclic compound characterized by a fused-ring system incorporating four nitrogen atoms and a methyl substituent at position 4. The molecular framework consists of a 13-membered tricyclic structure with bridging nitrogen atoms, contributing to its unique electronic and steric properties. This compound’s structural complexity and nitrogen content make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors through heterocyclic interactions .
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,8,10,12-tetraene |
InChI |
InChI=1S/C10H12N4/c1-7-4-6-12-10-8-3-2-5-11-9(8)13-14(7)10/h2-3,5,7,12H,4,6H2,1H3 |
InChI Key |
ZJNKRHXBVLAUHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C3C=CC=NC3=NN12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8,10,12-tetraene with structurally related tricyclic nitrogen heterocycles, focusing on substituents, molecular properties, and biological activities:
Key Structural and Functional Differences:
Substituent Position :
- The 6-methyl derivative exhibits distinct steric and electronic effects compared to the 11-methyl isomer. The methyl group at position 6 may enhance membrane permeability, whereas position 11 substitution could alter binding affinity to biological targets .
- Halogenated analogs (e.g., 3-chloro) demonstrate higher reactivity and antimicrobial activity due to electrophilic chlorine .
Nitrogen Content :
- Pentaazatricyclo compounds (5 nitrogen atoms) show increased polarity and hydrogen-bonding capacity compared to tetraazatricyclo derivatives, influencing their solubility and target selectivity .
Phenyl-substituted analogs exhibit stronger π-π interactions, making them suitable for materials science but less ideal for aqueous biological environments .
Synthetic Complexity :
- Multi-methylated derivatives require precise reaction conditions (e.g., temperature, solvent) to avoid side reactions, whereas halogenated compounds may involve hazardous intermediates .
Biological Activity
6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene is a nitrogen-containing heterocyclic compound with potential biological significance. Its unique structure and properties have attracted attention in various fields including medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₁₂N₄
- Molecular Weight : 188.23 g/mol
- CAS Number : 1343134-72-4
Biological Activity
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below:
Antimicrobial Activity
Studies have shown that tetraazatricyclo compounds possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of tetraazatricyclo structures can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- A specific study indicated that modifications in the nitrogen positions could enhance the antimicrobial efficacy against resistant strains.
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations.
- Mechanism of Action : Preliminary studies suggest that it may act through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers synthesized several derivatives of 6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene and evaluated their activity against a panel of microorganisms.
- Results indicated a correlation between structural modifications and increased potency against Gram-positive bacteria.
-
Anticancer Activity Assessment :
- A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of the compound showed dose-dependent inhibition of cell viability.
- Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| CAS Number | 1343134-72-4 |
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| Anticancer Activity | Induces apoptosis in MCF-7 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
